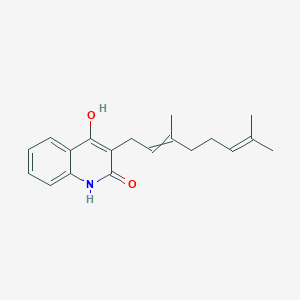
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a dimethylocta-dienyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions. The dimethylocta-dienyl side chain can be introduced through a Friedel-Crafts alkylation reaction using a suitable alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the Friedel-Crafts alkylation.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to a dihydroquinoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways involved are still under investigation, but it is believed to interact with DNA and proteins within cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar core properties.
Hydroxyquinoline: Contains a hydroxyl group, similar to the target compound.
Dimethylocta-dienyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one is unique due to its combination of a quinoline core with a dimethylocta-dienyl side chain, which imparts distinct chemical and biological properties not found in simpler analogs.
Propiedades
Número CAS |
77587-25-8 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3-(3,7-dimethylocta-2,6-dienyl)-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C19H23NO2/c1-13(2)7-6-8-14(3)11-12-16-18(21)15-9-4-5-10-17(15)20-19(16)22/h4-5,7,9-11H,6,8,12H2,1-3H3,(H2,20,21,22) |
Clave InChI |
HFTSBBYLFBZPQB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCC1=C(C2=CC=CC=C2NC1=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















